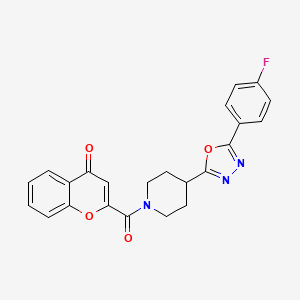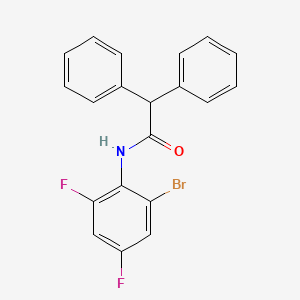![molecular formula C15H13N3O6S B2941829 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline CAS No. 312513-83-0](/img/structure/B2941829.png)
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline is an organic compound that belongs to the class of sulfonamides and indoline derivatives This compound is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and two nitro groups at the 4 and 6 positions of the indoline ring
准备方法
The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzenesulfonyl chloride and 4,6-dinitroindoline.
Reaction Conditions: The reaction between 4-methylbenzenesulfonyl chloride and 4,6-dinitroindoline is carried out in the presence of a base such as triethylamine or pyridine. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.
科学研究应用
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolic pathways.
Pathways: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
相似化合物的比较
1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline can be compared with other similar compounds, such as:
4-Methyl-N-tosylbenzenesulfonamide: This compound shares the sulfonyl group and methylphenyl ring but lacks the nitro groups, making it less reactive in certain chemical reactions.
1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound has a similar sulfonyl group but a different core structure, leading to distinct chemical and biological properties.
Ethyl 1-(4-methylphenyl)sulfonyl-2-phenyl-2,5-dihydropyrrole: This compound also contains a sulfonyl group but differs in its core structure and functional groups, resulting in different applications and reactivity.
属性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4,6-dinitro-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6S/c1-10-2-4-12(5-3-10)25(23,24)16-7-6-13-14(16)8-11(17(19)20)9-15(13)18(21)22/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMUKAOBIWFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide](/img/structure/B2941747.png)
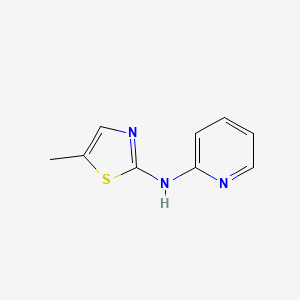
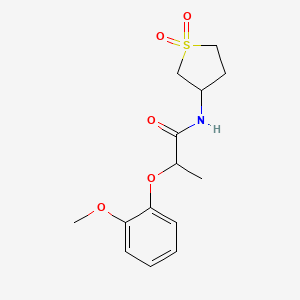
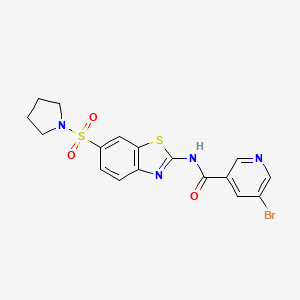
![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)
![N-tert-butyl-3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2941752.png)

![N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2941756.png)
![3-(3-bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2941757.png)
![N-(4-chlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2941758.png)
![3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE](/img/structure/B2941761.png)
